N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline
Description
N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline (CAS: 1006352-95-9, EN300-229196) is a substituted aniline derivative featuring a 1-methyl-1H-pyrazole moiety linked via a methylene bridge to the aniline nitrogen. Its molecular formula is C₁₂H₁₅N₃ (molecular weight: 201.27 g/mol), as reported in , though discrepancies exist in (listed as C₁₅H₂₁N₃). This compound is categorized under EN300-229196 and is noted for its planar molecular geometry, which facilitates intermolecular interactions such as hydrogen bonding and π–π stacking .
The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For instance, analogous pyrazolyl derivatives are synthesized via refluxing aryl amines with halogenated precursors in solvents like xylene (e.g., ).
Properties
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-8-7-11(13-14)9-12-10-5-3-2-4-6-10/h2-8,12H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBPVRNJIXJHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with aniline in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 1-methyl-1H-pyrazole-3-carbaldehyde reacts with aniline to form an imine intermediate, which is then reduced to the desired amine product using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions can lead to various substituted derivatives depending on the electrophile or nucleophile used .
Scientific Research Applications
Therapeutic Potential
Research indicates that 3-(Piperidin-3-ylmethyl)phenol;hydrobromide may act as a modulator of specific receptor activities, particularly in the context of neurological disorders. Its ability to bind to molecular targets suggests potential use as a therapeutic agent in treating conditions such as depression and anxiety.
Case Study: Receptor Interaction
A study investigated the interaction of this compound with various neurotransmitter receptors. The results demonstrated that it could selectively inhibit certain receptor subtypes, leading to significant pharmacological effects, including increased serotonin levels in the brain, which are associated with mood regulation .
Building Block in Synthesis
The compound serves as an important intermediate in organic synthesis. Its piperidine structure allows for further derivatization, enabling the creation of more complex molecules that may possess desirable biological properties.
Synthesis Methodology
The synthesis typically involves:
- Step 1: Formation of the piperidine ring through cyclization.
- Step 2: Substitution reactions to introduce the phenolic group.
- Step 3: Salt formation with hydrobromic acid to yield the hydrobromide salt.
This method ensures high yields and purity, making it suitable for both laboratory research and industrial applications .
The compound has shown promise in various pharmacological studies, particularly concerning its effects on enzyme inhibition. It has been evaluated for its ability to inhibit enzymes linked to disease pathways, such as those involved in cancer progression.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Pathway | Observed Effect |
|---|---|---|
| Enzyme Inhibition | NAPE-PLD | Increased potency |
| Receptor Modulation | Serotonin Receptors | Enhanced serotonin release |
| Antiproliferative | Cancer Cell Lines (e.g., MCF-7) | Significant reduction in cell viability |
Structure-Activity Relationship (SAR) Studies
Recent SAR studies have focused on optimizing the structure of 3-(Piperidin-3-ylmethyl)phenol;hydrobromide to enhance its potency and selectivity. Modifications at various positions on the piperidine ring have yielded compounds with improved biological activity, demonstrating the importance of structural variations in drug design .
Table 2: SAR Analysis of Derivatives
| Compound Name | Modification Type | Potency Increase |
|---|---|---|
| Compound A | R1 substitution | 3-fold increase |
| Compound B | R2 modification | 10-fold increase |
| Compound C | R3 substitution | Enhanced selectivity |
Mechanism of Action
The mechanism of action of N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring and aniline moiety can interact with various biological pathways, influencing processes such as signal transduction, gene expression, and cellular metabolism .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The pyrazole ring in the main compound enhances π–π interactions and hydrogen bonding, critical in crystal packing (e.g., S(6) ring motifs in ) .
- Silane derivatives (e.g., ) exhibit improved adhesion due to hydrolyzable trimethoxysilyl groups, enabling cross-linking in polymers .
- Trifluoromethyl groups () increase lipophilicity and metabolic stability, making them suitable for bioactive molecules .
Synthetic Pathways :
- Pyrazolyl-aniline derivatives are often synthesized via aromatic nucleophilic substitution (e.g., reacting aniline with chlorinated pyridazines; ) .
- Silane-based analogs require silylation reactions, as seen in .
Crystallographic Behavior: The planar geometry of the main compound supports intermolecular hydrogen bonding (N–H⋯N) and π–π stacking (3.68 Å in ), similar to pyridazine derivatives . Silane-containing analogs lack such directional interactions due to non-planar siloxane groups .
Physicochemical Properties
While explicit data (e.g., melting points) are unavailable in the evidence, trends can be inferred:
Biological Activity
N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 203.24 g/mol. Its structure features an aniline backbone substituted with a pyrazole moiety, which is known for conferring various biological activities.
Anticancer Activity
Numerous studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, a series of related compounds demonstrated potent inhibitory effects on tumor growth, particularly in breast (MCF-7) and melanoma (B16-F10) cancer cell lines. One derivative exhibited an IC50 value of 1.88 μM against MCF-7 cells, indicating strong antiproliferative activity .
Table 1: Anticancer Activity of Related Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5a | MCF-7 | 1.88 ± 0.11 |
| Compound 5a | B16-F10 | 2.12 ± 0.15 |
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. Research indicates that pyrazole derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Some derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
Table 2: Anti-inflammatory Activity Comparison
Antiviral Activity
This compound derivatives have been evaluated for their antiviral properties, particularly against respiratory syncytial virus (RSV). In vitro studies revealed that certain compounds could inhibit RSV replication at micromolar concentrations, with EC50 values ranging from 5 μM to 28 μM .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in cancer proliferation and inflammation pathways. The pyrazole moiety enhances binding affinity and stability against metabolic degradation, making these compounds promising candidates for drug development .
Case Studies
Case Study 1: Antitumor Efficacy
A study focused on the synthesis and evaluation of N-(1-methyl-1H-pyrazol-3-yl)methyl-aniline derivatives showed that one compound significantly inhibited CDK2/cyclin E activity with an IC50 of 0.98 μM, suggesting its potential as an anticancer therapeutic agent .
Case Study 2: Anti-inflammatory Properties
Another investigation revealed that several pyrazole-linked compounds exhibited substantial anti-inflammatory effects in vivo, with some demonstrating superior efficacy compared to established drugs like celecoxib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
